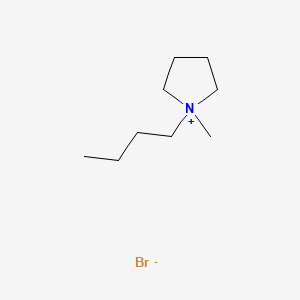

tert-Butyl (5-methylisoxazol-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

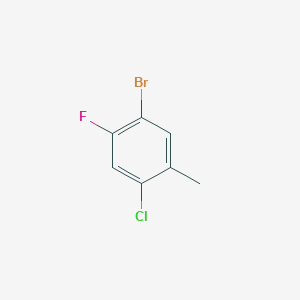

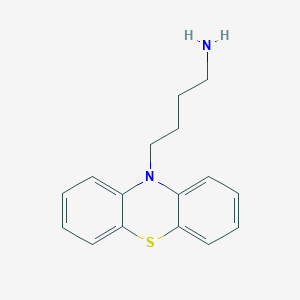

“tert-Butyl (5-methylisoxazol-3-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O3 . It is used in various fields including life sciences, organic synthesis, and environmental measurement .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound isInChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) . Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 198.10044231 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Research: FLT3 Inhibitors

Isoxazole derivatives, such as tert-Butyl (5-methylisoxazol-3-yl)carbamate , have been explored for their potential in pharmaceutical applications. Specifically, novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT3 inhibitors . These compounds have shown promise in inhibiting the phosphorylation of FLT3, which is significant in the context of certain leukemias. One such compound led to complete tumor regression in the MV4-11 xenograft model .

Analgesic Development

The isoxazole ring, which is a part of the tert-Butyl (5-methylisoxazol-3-yl)carbamate structure, has been associated with analgesic properties. Research has indicated that the substitution of various groups on the isoxazole ring can impart different levels of analgesic activity, making it a valuable scaffold for developing new pain-relief medications .

Anti-inflammatory Agents

Similarly, the isoxazole nucleus has been found to possess anti-inflammatory properties. This makes tert-Butyl (5-methylisoxazol-3-yl)carbamate a potential candidate for the development of anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Anticancer Research

The structural motif of isoxazole, present in tert-Butyl (5-methylisoxazol-3-yl)carbamate , has been investigated for its anticancer activities. The ability to modulate various biological pathways makes it a compound of interest in the synthesis of new anticancer agents .

Antimicrobial Applications

Research has also highlighted the antimicrobial potential of isoxazole derivatives. This suggests that tert-Butyl (5-methylisoxazol-3-yl)carbamate could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .

Antiviral Research

The isoxazole ring has shown antiviral activities, which implies that derivatives like tert-Butyl (5-methylisoxazol-3-yl)carbamate could be valuable in the creation of antiviral drugs, particularly against new and emerging viral infections .

Anticonvulsant Properties

Isoxazole compounds have been studied for their anticonvulsant effects. This research avenue could lead to the development of novel treatments for epilepsy and other seizure-related disorders using tert-Butyl (5-methylisoxazol-3-yl)carbamate as a key ingredient .

Antidepressant and Immunosuppressant Potential

Lastly, the isoxazole nucleus has been associated with antidepressant and immunosuppressant activities. This opens up possibilities for tert-Butyl (5-methylisoxazol-3-yl)carbamate to be used in the synthesis of drugs aimed at treating depression and modulating immune responses .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is FLT3 , a type of receptor tyrosine kinase . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia .

Biochemical Pathways

Given its target, it’s likely that it impacts pathways related to cell proliferation and survival, particularly in the context of cancer cells .

Result of Action

The result of the compound’s action is a decrease in the proliferation of cancer cells, specifically those involved in acute myeloid leukemia . This can slow the progression of the disease and potentially improve patient outcomes.

Propiedades

IUPAC Name |

tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQNLVVSJSRECT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453427 |

Source

|

| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97517-66-3 |

Source

|

| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)